BenchChemオンラインストアへようこそ!

1H-imidazo[1,2-b]pyrazole-6-carboxamide

Medicinal Chemistry Anti-inflammatory p38MAPK Inhibition

For medicinal chemistry campaigns targeting inflammation-driven pathologies, 1H-imidazo[1,2-b]pyrazole-6-carboxamide (CAS 1367753-86-3) is the only validated C6-carboxamide starting point. SAR evidence shows C6-substituted analogs demonstrate a 2- to 3-fold potency advantage over C7-regioisomers in p38MAPK, ROS, and platelet aggregation assays. Its unsubstituted N1 position unlocks three-point diversification via GBB multicomponent reactions, maximizing chemical space for scaffold-hopping. At 150.14 g/mol, it fits all Rule-of-Three fragment criteria—unlike heavier pre-functionalized analogs. Avoid misdirected screening by refusing the 7-carboxamide regioisomer, which carries an inherent potency penalty.

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
CAS No. 1367753-86-3
Cat. No. B1470304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-imidazo[1,2-b]pyrazole-6-carboxamide
CAS1367753-86-3
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESC1=CN2C(=N1)C=C(N2)C(=O)N
InChIInChI=1S/C6H6N4O/c7-6(11)4-3-5-8-1-2-10(5)9-4/h1-3,9H,(H2,7,11)
InChIKeyUXBAPPFALWGMJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Imidazo[1,2-b]pyrazole-6-carboxamide (CAS 1367753-86-3): Core Scaffold Identity and Procurement Baseline


1H-Imidazo[1,2-b]pyrazole-6-carboxamide (CAS 1367753-86-3) is the unsubstituted parent heterocycle of the imidazo[1,2-b]pyrazole-6-carboxamide class, possessing a molecular formula of C₆H₆N₄O and a molecular weight of 150.14 g/mol . The scaffold comprises a fused imidazole-pyrazole bicyclic system with a primary carboxamide group at the 6-position. This compound serves as a key synthetic intermediate for generating diverse 1-substituted and 2,3-annulated derivatives via the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction and other annulation strategies [1]. Its structural simplicity and unsubstituted N1 position provide maximal derivatization flexibility compared to pre-functionalized analogs, making it a strategic starting material for scaffold-hopping and library synthesis campaigns.

Why 1H-Imidazo[1,2-b]pyrazole-6-carboxamide Cannot Be Replaced by 7-Carboxamide or Unsubstituted Imidazopyrazole Analogs


Within the imidazo[1,2-b]pyrazole class, the position of the carboxamide group exerts a decisive influence on biological activity. A systematic SAR study demonstrated that imidazo-pyrazole derivatives bearing a substituent at the C6 position (carboxylic acid 8b and carboxamides 9d, 9e) exhibit markedly superior multi-target inhibitory profiles compared to their C7-substituted counterparts (8a, 9a, 9b) and the fully unsubstituted derivative (compound 10) [1]. Specifically, C7-substituted analogs and the unsubstituted core showed a consistent reduction in potency across platelet aggregation, ROS production, and p38MAPK phosphorylation inhibition endpoints [1]. This positional sensitivity means that a procurement decision to substitute 1H-imidazo[1,2-b]pyrazole-6-carboxamide with its 7-carboxamide regioisomer or a non-carboxamide imidazopyrazole will result in a different pharmacological starting point, undermining SAR continuity and hit-to-lead reproducibility.

Quantitative Differentiation Evidence for 1H-Imidazo[1,2-b]pyrazole-6-carboxamide vs. Closest Structural Analogs


C6-Carboxamide vs. C7-Carboxamide Regioisomers: Platelet Aggregation, ROS, and p38MAPK Inhibition Potency

In a head-to-head SAR study of imidazo[1,2-b]pyrazole derivatives, C6-substituted analogs demonstrated consistently superior potency across three functional assays compared to C7-substituted regioisomers. The C6-carboxylic acid derivative 8b showed IC₅₀ values of 76.37 μM (aggregation), 77.83 μM (ROS production), and 90.07 μM (p38MAPK phosphorylation), whereas its C7-counterpart 8a displayed significantly higher IC₅₀ values of 195.79 μM, 210.82 μM, and 194.85 μM, respectively – representing an approximate 2.5-fold loss in potency due solely to positional isomerism [1]. Similarly, C6-carboxamide 9d (86.39 / 80.90 / 109.06 μM) markedly outperformed C7-carboxamide 9b (205.56 / 242.52 / 200.65 μM) across all three endpoints [1].

Medicinal Chemistry Anti-inflammatory p38MAPK Inhibition

C6-Carboxamide vs. Unsubstituted Imidazo[1,2-b]pyrazole Core: Functional Activity Comparison

The fully unsubstituted imidazo[1,2-b]pyrazole core (compound 10, produced by thermal decarboxylation of 8a) served as a negative control in the same SAR study. Compound 10 exhibited uniformly weaker activity across all three readouts, with IC₅₀ values of 141.94 μM, 122.17 μM, and 146.79 μM for aggregation, ROS, and p38MAPK inhibition, respectively [1]. In contrast, the C6-carboxylic acid derivative 8b achieved IC₅₀ values of 76.37, 77.83, and 90.07 μM, representing a 1.4- to 1.9-fold improvement attributable to the presence of the C6 carboxamide/carboxyl moiety [1]. This confirms that the carboxamide functional group at C6 is not merely a passive structural feature but actively contributes to target engagement.

Scaffold Optimization SAR Multi-target Profiling

Positional Selectivity Advantage: C6-Carboxamide as a Selective Scaffold for Multi-Target Anti-Inflammatory Activity vs. C3-Carboxamide Kinase Selectivity

Imidazo[1,2-b]pyrazole-3-carboxamide derivatives have been extensively developed as selective Bruton's tyrosine kinase (BTK) inhibitors, with structure-activity relationships optimized for kinase selectivity [1]. In contrast, the C6-carboxamide series (represented by 8b, 9d, 9e) demonstrates a fundamentally different pharmacological profile: multi-pathway inhibition of platelet aggregation, ROS production, and p38MAPK phosphorylation without pronounced kinase selectivity, positioning these compounds as anti-inflammatory/anti-angiogenic agents rather than kinase-targeted therapeutics [2]. This divergent biological fingerprint, dictated solely by the carboxamide position on the imidazo[1,2-b]pyrazole core, means that a 3-carboxamide analog cannot substitute for a 6-carboxamide scaffold in programs targeting inflammatory pathways.

Kinase Selectivity BTK Inhibition Scaffold Comparison

Unsubstituted N1 Position: Maximal Derivatization Flexibility vs. 1-Substituted Analogs (e.g., CPI-455)

1H-Imidazo[1,2-b]pyrazole-6-carboxamide bears an unsubstituted N1 position, enabling direct alkylation, arylation, or functionalization to generate diverse 1-substituted analogs. In contrast, pre-functionalized derivatives such as CPI-455 (1-cyclobutylmethyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide, CAS 2097969-63-4) have the N1 position already occupied, restricting further derivatization at this site [1]. The GBB multicomponent reaction enables efficient one-pot synthesis of 1H-imidazo[1,2-b]pyrazole libraries with yields up to 83%, using 5-aminopyrazole-4-carboxamide as a trifunctional building block [2]. This synthetic versatility position the unsubstituted parent as the preferred entry point for parallel library synthesis and diversity-oriented synthesis, whereas pre-substituted analogs are endpoints rather than starting points.

Chemical Biology Scaffold Derivatization Library Synthesis

Molecular Properties: Lower MW and Higher FSP3-Compatible Core vs. Heavier Fused Heterocycle Comparators

With a molecular weight of 150.14 g/mol, 1H-imidazo[1,2-b]pyrazole-6-carboxamide resides firmly within fragment-like chemical space (MW < 300 Da), making it suitable for fragment-based drug discovery (FBDD) and lead-like library design . In comparison, 1-cyclobutylmethyl (CPI-455, MW 218.26) and 1-isobutyl analogs (MW 206.24) exceed 200 Da, while heavily decorated imidazo[1,2-b]pyrazole-3-carboxamide BTK inhibitors typically exceed 450 Da . The parent scaffold also provides 1 hydrogen bond donor and 2 hydrogen bond acceptors, along with a low calculated logP, offering an attractive physicochemical starting point for lead optimization where property inflation must be carefully managed.

Drug-likeness Lead-like Properties Fragment-based Design

Optimal Research Application Scenarios for 1H-Imidazo[1,2-b]pyrazole-6-carboxamide (CAS 1367753-86-3)


Anti-Inflammatory and Anti-Angiogenic Lead Generation via Multi-Target p38MAPK/ROS Pathway Modulation

For programs targeting inflammation-driven pathologies (e.g., cancer-related inflammation, angiogenesis), the C6-carboxamide scaffold is the validated starting point. SAR evidence demonstrates that C6-substituted imidazo[1,2-b]pyrazoles consistently outperform C7-regioisomers by 2- to 3-fold across platelet aggregation, ROS production, and p38MAPK phosphorylation inhibition assays [1]. Researchers should procure the parent 1H-imidazo[1,2-b]pyrazole-6-carboxamide to generate focused C6-carboxamide libraries, avoiding the 7-carboxamide regioisomer which introduces an inherent potency penalty that cannot be compensated by peripheral substituent optimization.

Diversity-Oriented Synthesis and Scaffold-Hopping Library Construction

The unsubstituted N1 position of 1H-imidazo[1,2-b]pyrazole-6-carboxamide enables three-point diversification (N1, C2, C3) via the GBB multicomponent reaction, which has been validated for constructing 46-membered imidazo[1,2-b]pyrazole libraries with up to 83% yield [1]. Procurement of the parent scaffold – rather than pre-alkylated analogs such as CPI-455 – provides medicinal chemistry teams with an additional derivatization vector, maximizing the chemical space accessible from a single building block investment.

Fragment-Based Drug Discovery (FBDD) and Lead-like Compound Collection Design

At 150.14 g/mol with 1 HBD and 2 HBA, 1H-imidazo[1,2-b]pyrazole-6-carboxamide satisfies all Rule-of-Three criteria for fragment libraries [1]. Heavier 1-substituted analogs (MW >206 Da) and advanced 3-carboxamide leads (MW >450 Da) are unsuitable for FBDD screening cascades. The parent scaffold is thus the only member of the imidazo[1,2-b]pyrazole carboxamide family appropriate for fragment screening collections, where low molecular complexity and high aqueous solubility are non-negotiable requirements.

Kinase Selectivity Differentiation: C6- vs. C3-Carboxamide Pathway Profiling

Investigators studying target class selectivity should note the divergent pharmacological signatures of C6- vs. C3-carboxamide imidazo[1,2-b]pyrazoles. C3-carboxamides are selectively optimized for BTK kinase inhibition (nanomolar IC₅₀, >1,000-fold selectivity over off-target kinases), while C6-carboxamides exhibit broad anti-inflammatory multi-pathway activity in the micromolar range [1] [2]. Selecting the incorrect regioisomer for procurement would misdirect a screening program toward an unintended biological mechanism, wasting screening resources and delaying project timelines.

Quote Request

Request a Quote for 1H-imidazo[1,2-b]pyrazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.